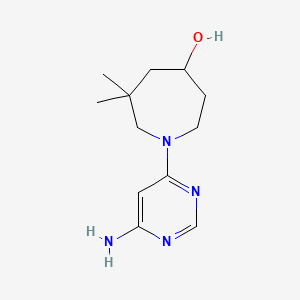
1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol, commonly known as APDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APDA is a cyclic amine that contains a pyrimidine ring and an azepane ring. It has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of APDA is not yet fully understood. However, studies have shown that APDA can inhibit the activity of enzymes involved in bacterial growth and can induce apoptosis in cancer cells. APDA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
APDA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bacterial growth and to induce apoptosis in cancer cells. APDA has also been shown to have antioxidant properties and may be able to protect cells from oxidative damage. Additionally, APDA has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using APDA in lab experiments is its potent antimicrobial properties. APDA can be used to inhibit the growth of various bacteria, making it useful in the study of bacterial infections. Additionally, APDA has shown potential as an antitumor agent, making it useful in the study of cancer. However, one limitation of using APDA in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities.
未来方向
There are several future directions for the study of APDA. One potential direction is the further study of its potential use as an antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of APDA and its potential therapeutic effects. Another direction for future research is the development of more efficient synthesis methods for APDA, which may make it more widely available for scientific research.
合成方法
APDA can be synthesized using different methods, including the reaction of 6-aminopyrimidine-4-carbaldehyde with 6,6-dimethyl-4-hydroxyazepan-2-one in the presence of a base. Another method involves the reaction of 2-amino-6-(trifluoromethyl)pyrimidine with 6,6-dimethyl-4-hydroxyazepan-2-one in the presence of a catalyst. The synthesis of APDA is a complex process that requires careful optimization of reaction conditions to yield high-quality products.
科学研究应用
APDA has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and can be used as a potent inhibitor of bacterial growth. APDA has also shown potential as an antitumor agent and has been studied for its ability to induce apoptosis in cancer cells. Additionally, APDA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-(6-aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-12(2)6-9(17)3-4-16(7-12)11-5-10(13)14-8-15-11/h5,8-9,17H,3-4,6-7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZNYXNKSCHOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN(C1)C2=NC=NC(=C2)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-chloropyridin-3-yl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7438367.png)
![N-[1H-imidazol-2-yl(pyridin-3-yl)methyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B7438373.png)
![4-amino-2,5-dimethyl-N-(3,3,3-trifluoro-2-methylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438380.png)
![4-bromo-5-cyclopropyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7438389.png)
![3-[(1,5-Dimethylpyrazol-3-yl)methyl]-6-phenylthieno[3,2-d]pyrimidin-4-one](/img/structure/B7438402.png)
![N-[(6-methoxynaphthalen-2-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine](/img/structure/B7438415.png)
![1-(3-Imidazo[1,2-a]pyridin-8-yl-1,2,4-oxadiazol-5-yl)cyclobutan-1-ol](/img/structure/B7438420.png)
![1-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-3-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7438435.png)
![1-[1-[6-[1-(5-Fluoro-2-methoxyphenyl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-yl]ethanol](/img/structure/B7438446.png)
![5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7438451.png)
![N-(2-amino-2-cyclopropylethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7438458.png)
![(5S,7R)-N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2-methoxyethyl)-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438464.png)
![2-[[4-(1-hydroxy-2,2-dimethylpropyl)triazol-1-yl]methyl]-N-methyl-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7438471.png)